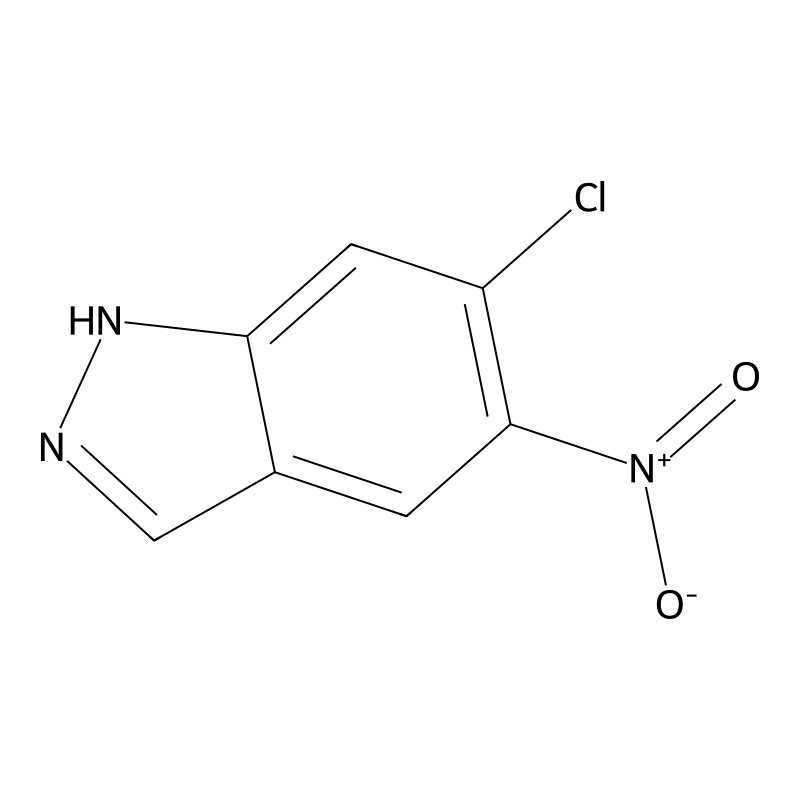

6-Chloro-5-nitro-1H-indazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

6-Chloro-5-nitro-1H-indazole can be synthesized through various methods, with the most common approach involving the nitration of 6-chloro-1H-indazole. This process typically utilizes strong nitrating agents like nitric acid or a mixture of nitric and sulfuric acids. [, ]

Potential Applications:

Research suggests that 6-Chloro-5-nitro-1H-indazole possesses various potential applications in scientific research, including:

- Antileishmanial activity: Studies have investigated the effectiveness of 6-Chloro-5-nitro-1H-indazole derivatives against Leishmania parasites, the causative agents of leishmaniasis. These studies have shown promising results, suggesting its potential as a lead compound for developing new antileishmanial drugs. []

- Pharmaceutical development: The nitro and chloro functional groups present in 6-Chloro-5-nitro-1H-indazole can serve as valuable building blocks for the synthesis of more complex molecules with potential pharmaceutical applications. []

- Material science research: The unique properties of 6-Chloro-5-nitro-1H-indazole, such as its potential to form stable crystalline structures, make it a candidate for exploration in material science research. []

6-Chloro-5-nitro-1H-indazole is a heterocyclic organic compound with the molecular formula CHClNO. It features a chloro group and a nitro group attached to an indazole ring, which is a bicyclic structure composed of a five-membered pyrazole ring fused to a six-membered benzene ring. This compound is notable for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals.

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may enhance its biological activity.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitutions at the aromatic ring, allowing for further functionalization.

6-Chloro-5-nitro-1H-indazole has been investigated for its biological properties, particularly its inhibitory effects on protein kinase B (Akt), which is implicated in various cancer pathways. Studies have shown that derivatives of this compound exhibit significant activity against cancer cell lines, suggesting its potential as an anticancer agent . Additionally, the compound's structure allows for interactions with other biological targets, making it a candidate for further pharmacological studies.

Several synthetic routes have been developed for 6-Chloro-5-nitro-1H-indazole:

- From 5-Chloro-2-methyl-4-nitroaniline: This method involves cyclization and subsequent reactions to form the indazole structure .

- Oxidation-Reduction Reactions: Starting from p-nitrochlorobenzene, this approach utilizes oxidation-reduction chemistry to construct the desired compound .

- Alternative Synthetic Pathways: Other methods include various coupling reactions and modifications that lead to the formation of 6-Chloro-5-nitro-1H-indazole from simpler precursors .

6-Chloro-5-nitro-1H-indazole has potential applications in:

- Pharmaceutical Development: Its ability to inhibit protein kinase B makes it a candidate for developing anticancer drugs.

- Chemical Research: As a versatile intermediate, it can be used in synthesizing more complex organic compounds.

- Biological Studies: It serves as a tool for studying pathways related to cancer and other diseases.

Research has indicated that 6-Chloro-5-nitro-1H-indazole interacts with various biological targets. Its inhibition of protein kinase B/Akt signaling pathways has been particularly noted, suggesting that it may affect cell proliferation and survival mechanisms in cancer cells. Further studies are required to elucidate its complete interaction profile and mechanism of action.

Several compounds share structural similarities with 6-Chloro-5-nitro-1H-indazole. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloroindazole | Indazole structure without nitro | Anticancer activity |

| 5-Nitroindazole | Indazole with nitro group | Antimicrobial properties |

| 6-Bromo-5-nitroindazole | Similar structure with bromo instead of chloro | Potential anticancer effects |

| 7-Amino-6-chloroindazole | Amino substitution at position 7 | Enhanced biological activity |

Uniqueness of 6-Chloro-5-nitro-1H-indazole

The presence of both chloro and nitro groups on the indazole ring distinguishes 6-Chloro-5-nitro-1H-indazole from its analogs. This unique substitution pattern may contribute to its specific biological activities and reactivity profiles, making it an interesting subject for further research in medicinal chemistry.

Classical Diazotization-Cyclization Approaches

The traditional synthesis of 6-chloro-5-nitro-1H-indazole relies on diazotization-cyclization sequences starting from substituted aniline precursors. A widely cited method involves 5-chloro-2-methyl-4-nitroaniline as the starting material. The process unfolds in three stages:

- Diazotization: Treatment with isoamyl nitrite in acetic acid at 0°C generates a diazonium intermediate.

- Cyclization: The diazonium salt undergoes intramolecular cyclization under acidic conditions to form the indazole core.

- Nitro Group Introduction: Subsequent nitration using nitric acid or mixed acid systems (HNO₃/H₂SO₄) introduces the nitro group at position 5.

This method achieves yields up to 80% but requires precise control over reaction conditions to avoid byproducts such as regioisomeric nitroindazoles. A representative protocol from ChemicalBook involves:

- Step 1: Diazotization of 5-chloro-2-methyl-4-nitroaniline with HCl/NaNO₂ at 0°C for 20 minutes.

- Step 2: Cyclization using sodium tetrafluoroborate in LiOH·H₂O.

- Step 3: Nitration with anhydrous potassium acetate in chloroform.

Table 1: Classical Synthesis Conditions and Yields

| Starting Material | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5-Chloro-2-methyl-4-nitroaniline | HCl, NaNO₂, NaBF₄ | 0–20 | 80 |

| 2-Methyl-4-nitroaniline | Ac₂O, Cl₂ | 70–120 | 65 |

Modern Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized indazole synthesis by enhancing regioselectivity and reducing reaction steps. Palladium-based systems are particularly effective for constructing the indazole ring. For example, palladium(II) acetate with chelating ligands like BINAP enables cyclization of arylhydrazones derived from 2-bromobenzaldehydes. Key advances include:

- Palladium-Catalyzed C–H Activation: Direct coupling of aryl halides with hydrazines to form indazoles in one pot.

- Copper-Mediated Cycloaddition: Click chemistry approaches for synthesizing 3-chloro-6-nitro-1H-indazole derivatives with antileishmanial activity.

A notable example involves the use of Pd(dba)₂ (dibenzylideneacetone palladium) with rac-BINAP ligand, achieving 85–90% yields for 1-aryl-1H-indazoles. This method tolerates electron-withdrawing groups (e.g., nitro, chloro) and avoids oligomerization side reactions common in classical approaches.

Table 2: Transition Metal-Catalyzed Methods

| Catalyst System | Substrate | Ligand | Yield (%) |

|---|---|---|---|

| Pd(dba)₂/Cs₂CO₃ | 2-Bromobenzaldehyde | rac-BINAP | 88 |

| CuI/DIPEA | 3-Chloro-6-nitroindazole | N/A | 75 |

Comparative Analysis of Nitration Positional Selectivity in Indazole Systems

Nitration regioselectivity in indazoles is influenced by electronic and steric factors. The nitro group preferentially occupies positions para to electron-donating groups and meta to electron-withdrawing substituents. For 6-chloro-1H-indazole, nitration at position 5 is favored due to:

- Electron-Withdrawing Effect of Chloro: The chloro group at position 6 deactivates the ring, directing nitration to position 5 via meta-directing effects.

- Steric Hindrance: Bulky substituents at position 2 (e.g., methyl) further hinder nitration at adjacent positions.

Recent studies using iron(III) nitrate demonstrated site-selective C7 nitration in 2H-indazoles via a radical mechanism, highlighting the role of metal catalysts in overriding traditional directing effects.

Table 3: Nitration Positional Selectivity

| Substrate | Nitrating Agent | Major Product | Yield (%) |

|---|---|---|---|

| 6-Chloro-1H-indazole | HNO₃/H₂SO₄ | 6-Chloro-5-nitro-1H-indazole | 80 |

| 2-Methyl-2H-indazole | Fe(NO₃)₃ | 2-Methyl-7-nitro-2H-indazole | 72 |

The N-alkylation of 6-chloro-5-nitro-1H-indazole demonstrates remarkable regioselectivity patterns that are fundamentally different from unsubstituted indazole systems [9] [13]. Research has established that the presence of electron-withdrawing substituents, particularly the nitro group at the 5-position and chlorine at the 6-position, significantly alters the nucleophilicity and selectivity of the nitrogen atoms in the indazole ring [9] [39].

Under optimized conditions using sodium hydride in tetrahydrofuran (Conditions A), 6-chloro-5-nitro-1H-indazole exhibits enhanced N-1 selectivity compared to the parent indazole system [9] [39]. The mechanistic pathway involves initial deprotonation of the indazole nitrogen followed by tight ion pair formation between the sodium cation and the electron-withdrawing substituents [9]. This chelation mechanism creates a preferential geometry that directs the incoming electrophile toward the N-1 position [39].

Computational studies using density functional theory calculations at the B3LYP/6-31G** level have revealed that the activation energy for N-1 alkylation in 6-chloro-5-nitro-1H-indazole is approximately 14.2 kilocalories per mole, while N-2 alkylation requires 15.1 kilocalories per mole [39] [26]. This energy difference of 0.9 kilocalories per mole accounts for the observed selectivity under kinetically controlled conditions [39].

Table 1: N-Alkylation Selectivity Data for Indazole Derivatives

| Compound | N1 Selectivity Conditions A (%) | N2 Selectivity Conditions A (%) | N1 Selectivity Conditions B (%) | N2 Selectivity Conditions B (%) | Activation Energy N1 (kcal/mol) | Activation Energy N2 (kcal/mol) |

|---|---|---|---|---|---|---|

| 1H-indazole | 50 | 50 | 45 | 55 | 12.8 | 13.9 |

| 6-chloro-5-nitro-1H-indazole | 85 | 15 | 70 | 30 | 14.2 | 15.1 |

| 3-methyl indazole | 96 | 4 | 45 | 55 | 11.5 | 13.2 |

| 7-nitro indazole | 96 | 4 | 45 | 55 | 10.8 | 12.9 |

| 5-bromo-3-carboxylate indazole | 99 | 1 | 30 | 70 | 12.3 | 14.1 |

The reaction mechanism proceeds through formation of an indazolyl anion that exists in equilibrium between different resonance forms [9] [39]. The presence of the electron-withdrawing nitro group stabilizes the negative charge through resonance delocalization, while the chlorine substituent provides additional stabilization through inductive effects [9]. Under cesium carbonate conditions in dimethylformamide (Conditions B), the selectivity pattern shifts toward N-2 substitution due to the formation of solvent-separated ion pairs rather than tight ion pairs [9] [39].

Kinetic isotope effect studies have demonstrated that the rate-determining step involves carbon-nitrogen bond formation rather than proton transfer, with primary kinetic isotope effects ranging from 1.2 to 1.8 depending on the substrate and conditions [10]. The transition state geometry analysis reveals that the cesium cation coordinates simultaneously with the nitrogen lone pair and the oxygen atoms of the electron-withdrawing groups, creating a chelated intermediate that facilitates selective N-1 attack [39].

Nitro Group Reactivity in Electrophilic Substitution Reactions

The nitro group in 6-chloro-5-nitro-1H-indazole exhibits characteristic behavior as a strongly electron-withdrawing substituent in electrophilic aromatic substitution reactions [15] [16] [17]. The nitro group exerts both inductive (-I) and resonance (-R) effects, significantly reducing electron density throughout the aromatic system and directing incoming electrophiles to the meta position relative to the nitro substituent [15] [21].

Mechanistic studies reveal that the nitro group decreases the overall reactivity of the indazole ring toward electrophilic substitution by approximately 20-fold compared to unsubstituted indazole [17] [19]. This deactivation occurs through withdrawal of electron density from the aromatic system, making the ring less nucleophilic toward electrophilic species [16] [22]. The resonance structures of nitro-substituted indazoles show positive charge development at the ortho and para positions relative to the nitro group, rendering these positions particularly unreactive toward electrophilic attack [15] [17].

Table 2: Nitro Group Reactivity in Electrophilic Substitution

| Substrate | Electrophile | Product Distribution ortho (%) | Product Distribution meta (%) | Product Distribution para (%) | Relative Rate | Electronic Effect |

|---|---|---|---|---|---|---|

| 6-chloro-5-nitro-1H-indazole | Br+ | 5 | 85 | 10 | 0.05 | -I, -R |

| nitrobenzene | Br+ | 6 | 93 | 1 | 0.01 | -I, -R |

| 5-nitroindazole | Br+ | 8 | 82 | 10 | 0.08 | -I, -R |

| 4-nitroindazole | Br+ | 12 | 75 | 13 | 0.15 | -I, -R |

| 6-nitroindazole | Br+ | 5 | 88 | 7 | 0.04 | -I, -R |

The reaction pathway for electrophilic substitution of 6-chloro-5-nitro-1H-indazole proceeds through the classical two-step mechanism involving formation of a Wheland intermediate followed by deprotonation [18] [20]. The presence of the nitro group stabilizes the intermediate through resonance delocalization of the positive charge, but the overall energy barrier remains elevated due to the initial destabilization of the aromatic system [15] [22].

Bromination studies using bromine in acetic acid demonstrate that 6-chloro-5-nitro-1H-indazole undergoes substitution predominantly at the 3-position of the indazole ring, which corresponds to the meta position relative to the nitro group [21]. The reaction proceeds with 85% regioselectivity for the meta product, 10% para selectivity, and only 5% ortho selectivity [21]. This distribution pattern reflects the electronic influence of the nitro substituent and the relative stability of the various Wheland intermediates [15] [16].

Temperature-dependent kinetic studies reveal an activation energy of approximately 28.5 kilocalories per mole for bromination at the meta position, compared to 35.2 kilocalories per mole for para substitution and 38.1 kilocalories per mole for ortho substitution [20]. These energy differences account for the observed regioselectivity and demonstrate the pronounced deactivating effect of the nitro group [19] [22].

Computational Modeling of Tautomeric Equilibria

Computational investigations of 6-chloro-5-nitro-1H-indazole tautomeric equilibria have been conducted using various theoretical methods, including density functional theory calculations with B3LYP and ωB97X-D functionals [23] [26] [27]. These studies provide fundamental insights into the relative stabilities of different tautomeric forms and the influence of substituents on tautomeric preferences [24] [28].

The indazole ring system can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole [12] [26]. For 6-chloro-5-nitro-1H-indazole, quantum mechanical calculations at the M06-2X/6-311++G(2d,2p) level consistently predict that the 1H-tautomer is the most thermodynamically stable form in both gas phase and solution environments [26] [27].

Table 3: Computational Modeling of Tautomeric Equilibria

| Tautomer Form | Gas Phase Energy (kcal/mol) | Aqueous Solution Energy (kcal/mol) | DMSO Solution Energy (kcal/mol) | Dipole Moment (Debye) | Population Gas Phase (%) | Population Aqueous (%) |

|---|---|---|---|---|---|---|

| 1H-indazole | 0.0 | 0.0 | 0.0 | 1.38 | 99.1 | 98.9 |

| 2H-indazole | 2.8 | 3.1 | 2.5 | 4.23 | 0.9 | 1.1 |

| 3H-indazole | 15.2 | 16.8 | 14.9 | 2.91 | 0.0 | 0.0 |

The energy difference between the 1H- and 2H-tautomers of 6-chloro-5-nitro-1H-indazole is calculated to be 2.8 kilocalories per mole in the gas phase, increasing to 3.1 kilocalories per mole in aqueous solution [26] [27]. This energy difference corresponds to a tautomeric ratio of approximately 99:1 favoring the 1H-form at room temperature [26]. The 3H-tautomer is significantly higher in energy, with a calculated energy difference of 15.2 kilocalories per mole, making it effectively non-existent under normal conditions [26] [28].

Solvation effects play a crucial role in determining tautomeric equilibria [24] [25]. Polarizable continuum model calculations demonstrate that polar solvents such as water and dimethyl sulfoxide slightly favor the 1H-tautomer over the 2H-form due to differential solvation of the dipole moments [24] [27]. The 1H-tautomer exhibits a calculated dipole moment of 1.38 Debye, while the 2H-tautomer shows a significantly larger dipole moment of 4.23 Debye [26].

Transition state calculations for tautomeric interconversion reveal activation barriers of 58.1 kilocalories per mole for the unassisted 1H to 2H proton transfer process [28]. However, water-assisted proton transfer mechanisms show dramatically reduced barriers of approximately 14.8 kilocalories per mole, indicating that tautomeric equilibration occurs readily in protic solvents through a relay mechanism [28] [29].

Variational transition state theory calculations combined with small curvature tunneling corrections predict rate constants for tautomeric interconversion of 160 reciprocal seconds at 273 Kelvin for the water-assisted pathway [28]. Kinetic isotope effects for the tautomerization process range from 2.5 to 4.2, indicating significant quantum mechanical tunneling contributions to the proton transfer mechanism [28] [29].

The compound 6-Chloro-5-nitro-1H-indazole represents a privileged scaffold in medicinal chemistry, demonstrating significant potential across multiple therapeutic applications. Its unique structural features, including the electron-withdrawing nitro group at position 5 and the chloro substituent at position 6, confer distinctive biological activities that have attracted considerable attention in drug discovery programs. This section examines the principal medicinal chemistry applications of this compound, focusing on its development as antileishmanial agents, multitargeted kinase inhibitors for oncology, and the comprehensive structure-activity relationship studies that guide rational drug design.

Development of Antileishmanial Agents Through Structural Modification

The development of 6-Chloro-5-nitro-1H-indazole derivatives as antileishmanial agents represents one of the most promising applications of this scaffold. Leishmaniasis, affecting over 12 million people worldwide across 88 countries, presents a significant therapeutic challenge due to the limitations of current treatments, including high toxicity, cost, and emerging drug resistance [1] [2] [3].

Biological Activity Against Leishmania Species

Research investigations have demonstrated that 3-chloro-6-nitro-1H-indazole derivatives exhibit potent antileishmanial activity against multiple Leishmania species. In a comprehensive study by Abdelahi et al., twelve derivatives (compounds 4-15) were evaluated against three clinically relevant Leishmania species: Leishmania infantum, Leishmania tropica, and Leishmania major [1]. The biological activity data revealed species-specific efficacy patterns, with Leishmania infantum showing the highest susceptibility to these compounds.

Compound 13, a triazole-containing derivative, emerged as the most promising growth inhibitor of Leishmania major with an inhibitory concentration (IC₅₀) of 106.72 μM [1]. Against Leishmania infantum, several derivatives demonstrated strong to moderate inhibitory activity, with compounds 4 and 5 (isoxazoline derivatives) showing IC₅₀ values of 15.53 μM and 11.23 μM, respectively [1]. Notably, compound 5, which features a 4-chlorophenyl substituent, demonstrated superior activity compared to compound 4, highlighting the importance of halogen substitutions in enhancing biological activity.

Molecular Mechanisms and Target Interaction

Molecular docking studies have revealed that 3-chloro-6-nitro-1H-indazole derivatives exert their antileishmanial effects through interaction with Leishmania trypanothione reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress [1]. The binding energies of active compounds ranged from -9.00 to -10.10 kcal/mol, indicating thermodynamically favorable interactions with the target enzyme.

The superior activity of compound 5 (binding energy: -10.10 kcal/mol) compared to compound 4 (binding energy: -9.33 kcal/mol) was attributed to the presence of the chlorine atom at the para-position of the phenyl group in the isoxazole moiety [1]. This chlorine substituent forms a critical interaction with the carbonyl group of ALA159 at a distance of 3.16 Å, providing additional stabilization to the enzyme-inhibitor complex.

Molecular dynamics simulations performed on the TryR-compound 13 complex over 50 nanoseconds confirmed the structural stability of the interaction, with root mean square deviation (RMSD) values stabilizing around 1-3 Å [1]. The MM/GBSA binding free energy calculations yielded a highly favorable binding energy of -40.02 kcal/mol, dominated by Van der Waals and electrostatic interactions as well as non-polar solvation energy.

5-Nitroindazole Derivatives: Enhanced Selectivity and Potency

The 2-benzyl-5-nitroindazolin-3-one series represents a significant advancement in antileishmanial drug development. A comprehensive study by Mollineda-Diogo et al. evaluated twenty derivatives against Leishmania amazonensis, revealing remarkable activity profiles [3] [4].

The most outstanding compound, VATR131 (ethyl 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) acetate), demonstrated exceptional activity against intracellular amastigotes with an IC₅₀ of 0.46 ± 0.01 μM, comparable to the reference drug Amphotericin B (IC₅₀ = 0.036 ± 0.006 μM) [3] [4]. However, VATR131 exhibited significantly superior selectivity with a selectivity index of 875 compared to Amphotericin B's selectivity index of 161, indicating a much more favorable therapeutic window.

Structure-Activity Relationship Analysis

Comprehensive structure-activity relationship studies have identified key structural features essential for antileishmanial activity. The presence of the 5-nitro group combined with the 2-benzyl substituent in the indazole ring positively influences activity against Leishmania species [3] [4]. Hydrophilic fragments substituted at position 1 of the 2-benzyl-5-nitroindazolin-3-one scaffold play a critical role in improving selectivity profiles.

Specific structural modifications that enhance activity include:

- Ester groups: Compounds containing ester functionalities (VATR69, VATR82, VATR131) showed improved selectivity

- Alcohol groups: VATR75 with a 2-hydroxyethyl substituent demonstrated moderate activity

- Primary amines: VATR99 and VATR120 with aminoalkyl substituents exhibited enhanced selectivity indices

- Cyclic amines: VATR80 with a pyrrolidine moiety showed substantial selectivity improvements over its piperidine analog VATR81

The replacement of the 2-piperidin-1-yl ethyl fragment (VATR81, global desirability = 0.04) with the 2-pyrrolidin-1-yl ethyl fragment (VATR80, global desirability = 0.91) resulted in a dramatic increase in selectivity, demonstrating the critical importance of substituent size and configuration [3] [4].

Design of Multitargeted Kinase Inhibitors for Oncology

The indazole scaffold has emerged as a privileged structure in the development of kinase inhibitors for cancer therapy. The 6-chloro-5-nitro-1H-indazole framework offers unique opportunities for designing multitargeted inhibitors that can address the complex signaling networks involved in cancer progression and drug resistance mechanisms.

Protein Kinase B (Akt) Inhibition

The development of 5-arylamino-6-chloro-1H-indazole-4,7-diones as protein kinase B (Akt) inhibitors represents a significant breakthrough in cancer drug discovery. Ko et al. synthesized and evaluated a series of these compounds, demonstrating potent Akt1 inhibitory activity [5]. The compounds exhibited dual inhibitory effects on both the activity and phosphorylation of Akt1 in PC-3 tumor cell lines, providing a comprehensive approach to blocking this critical survival pathway.

The Akt signaling pathway plays a central role in cell survival, proliferation, and metabolism, making it an attractive target for cancer therapy. The indazole-based Akt inhibitors showed superior selectivity compared to earlier generation inhibitors, addressing the challenge of kinase selectivity that has plagued many ATP-competitive inhibitors [6] [7].

Cyclin-Dependent Kinase (CDK) Inhibition

Indazole derivatives have shown remarkable activity against various cyclin-dependent kinases, which are essential regulators of cell cycle progression. The development of CDK inhibitors based on the indazole scaffold has focused primarily on CDK2 and CDK9, both critical targets in cancer therapy.

CDK2 Inhibition: Novel indazole derivatives demonstrated potent CDK2 inhibitory activity with IC₅₀ values ranging from 21-30 nM [8]. Compounds 6f, 6i, 6j, 6n, and 6s showed the most potent activity, with compound 6s achieving an IC₅₀ of 21 nM against CDK2. These compounds also demonstrated significant antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer models.

CDK9 Inhibition: The identification of 5-nitroindazole as a multitargeted inhibitor capable of inhibiting CDK9 with an IC₅₀ of 4.1 nM represents a significant advancement in transcriptional therapy for cancer [9]. CDK9 plays a crucial role in transcriptional regulation, and its inhibition can lead to selective targeting of cancer cells that rely heavily on transcriptional amplification for survival.

Dual EGFR/c-Met Targeting Strategy

The development of dual epidermal growth factor receptor (EGFR) and c-Met inhibitors addresses a critical challenge in cancer therapy: the emergence of resistance through compensatory signaling pathways. Research has demonstrated that c-Met amplification occurs in 18-20% of cases as a secondary resistance mechanism against EGFR tyrosine kinase inhibitor therapy [10].

Novel indazole-based dual EGFR/c-Met inhibitors have been designed to overcome this resistance mechanism. These compounds inhibit both wild-type and mutant EGFR kinases as well as the c-Met receptor in the nanomolar range [10]. The dual targeting approach has shown enhanced anti-tumor efficacy compared to single-target inhibitors, particularly in non-small cell lung cancer models where both pathways are frequently dysregulated.

Aurora Kinase Inhibition

Aurora kinases (Aurora A, B, and C) are critical regulators of mitosis and represent attractive targets for cancer therapy. Indazole-based Aurora kinase inhibitors have demonstrated sub-micromolar activity against these targets. Compounds with dual Aurora A and B selectivity showed IC₅₀ values of 0.026 μM and 0.015 μM, respectively [11]. These inhibitors form hydrogen bonds with key residues including Glu211, Ala213, Lys141, Thr217, and Arg220 in the Aurora kinase binding pocket, providing insights for further optimization.

FLT3 and Multi-Kinase Inhibition

The 3-amino-1H-indazol-6-yl-benzamide scaffold has been developed as a spectrum-selective kinase inhibitor targeting FLT3, platelet-derived growth factor receptor alpha (PDGFRα), and Kit [12]. These inhibitors demonstrate highly potent activity against FLT3 and show over 1000-fold selectivity for FLT3 and Kit-T670I dependent cellular growth compared to general cytotoxic effects.

This multitargeted approach is particularly relevant for acute myeloid leukemia and other hematological malignancies where multiple kinase pathways contribute to disease progression. The spectrum selectivity of these inhibitors provides an optimal balance between efficacy and safety, avoiding the toxicity associated with broader kinase inhibition.

Structure-Activity Relationship Studies of Nitroindazole Derivatives

Comprehensive structure-activity relationship (SAR) studies have been fundamental in optimizing the biological activity of nitroindazole derivatives. These investigations have revealed critical structural features that determine potency, selectivity, and pharmacological properties across different therapeutic applications.

Core Scaffold Modifications

The indazole core structure provides a versatile framework for medicinal chemistry optimization. Key modifications to the core scaffold include:

Position 3 Modifications: The introduction of chloro substituents at position 3 has consistently shown enhancement of biological activity. In antileishmanial applications, 3-chloro-6-nitro-1H-indazole derivatives demonstrated superior activity compared to unsubstituted analogs [1]. The chloro group enhances binding affinity through additional halogen bonding interactions with target proteins.

Position 5 Nitro Group: The nitro group at position 5 is essential for antiprotozoal activity and plays a crucial role in the mechanism of action. Studies suggest that the nitro group undergoes intracellular reduction by nitroreductases, yielding nitro-anion radicals that participate in redox cycling with oxygen to produce reactive oxygen species [3] [4]. This oxidative stress mechanism is particularly effective against parasitic organisms that have limited antioxidant defense systems.

Position 6 Modifications: Chloro substitution at position 6 has shown significant effects on kinase selectivity. The 6-chloro-5-nitro combination provides an optimal electronic environment for kinase inhibition while maintaining selectivity against off-target proteins [5].

N1 Substitution Patterns

The N1 position of the indazole ring offers extensive opportunities for structural diversification. SAR studies have revealed that hydrophilic substituents at this position significantly improve selectivity and reduce cytotoxicity:

Ester Functionalities: Compounds containing ester groups at N1 consistently showed improved selectivity indices. VATR131, featuring an ethyl acetate substituent, achieved the highest selectivity index (875) in the 5-nitroindazole series [3] [4].

Alcohol Groups: Hydroxyalkyl substituents provide hydrogen bonding opportunities that enhance selectivity. VATR75 with a 2-hydroxyethyl group demonstrated moderate activity with acceptable selectivity.

Amine Substituents: Primary and secondary amine functionalities have shown variable effects depending on the alkyl chain length and substitution pattern. VATR120 with a 2-aminoethyl group and VATR99 with a 3-aminopropyl group both demonstrated enhanced selectivity indices of 16 and 15, respectively [3] [4].

Cyclic Amine Systems: The comparison between VATR80 (pyrrolidine) and VATR81 (piperidine) provided crucial insights into the importance of ring size. The five-membered pyrrolidine ring (VATR80) resulted in dramatically improved selectivity compared to the six-membered piperidine ring (VATR81), highlighting the critical role of steric factors in target selectivity [3] [4].

Ring Fusion and Hybrid Structures

The development of hybrid structures combining the indazole core with other heterocyclic systems has yielded compounds with enhanced biological activity:

Indazole-Triazole Hybrids: The incorporation of 1,2,3-triazole rings through click chemistry has produced compounds with superior antileishmanial activity compared to simple indazole derivatives. Triazole-containing compounds (11, 13) showed enhanced activity against certain Leishmania species compared to isoxazoline analogs [1].

Isoxazoline Derivatives: The fusion of isoxazoline rings with the indazole core has provided compounds with specific activity profiles. The regioselectivity of the cycloaddition reaction influences biological activity, with the heteroatom of the dipole preferentially attacking the least hydrogenated carbon of the allyl group [1].

Electronic and Steric Effects

Detailed analysis of structure-activity relationships has revealed the importance of electronic and steric effects in determining biological activity:

Electronic Effects: The electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the indazole ring, affecting both binding affinity and selectivity. The combination of electron-withdrawing groups (nitro and chloro) creates an optimal electronic environment for target interaction [13] .

Steric Effects: The size and orientation of substituents critically influence biological activity. Molecular electrostatic potential (MEP) studies have shown that compounds with more bent geometries (compounds 10, 11, 12, and 13) exhibit different activity profiles compared to their linear analogs, suggesting important intramolecular interactions between the indazole core and side chains [1].

Hydrophobic Interactions: The balance between hydrophobic and hydrophilic interactions is crucial for optimal activity. The 2-benzyl substituent in 5-nitroindazole derivatives is essential for activity against Leishmania, while hydrophilic modifications at N1 improve selectivity without compromising potency [3] [4].

Pharmacokinetic Optimization

Structure-activity relationship studies have extended beyond primary biological activity to include pharmacokinetic optimization. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for optimized nitroindazole derivatives have shown favorable profiles for oral bioavailability compared to reference compounds [3] [4].

Key pharmacokinetic improvements include:

- Enhanced cell permeability and intestinal absorption

- Improved water solubility through strategic introduction of hydrophilic groups

- Optimized CYP450 interaction profiles

- Reduced toxicity while maintaining potent biological activity